molecular formula C13H7Cl4NO B14463884 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine CAS No. 72403-94-2

2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine

Katalognummer: B14463884
CAS-Nummer: 72403-94-2
Molekulargewicht: 335.0 g/mol
InChI-Schlüssel: MXWNPCVBILVQOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and 10-methylphenoxazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and higher yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized phenoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

Wirkmechanismus

The mechanism of action of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity and influencing cellular processes.

    Pathways Involved: It may affect signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-Methyl-10H-phenoxazine: A closely related compound with similar structural features but lacking chlorine atoms.

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Shares the tetrachlorinated structure but differs in its overall framework and reactivity.

    10-Methylphenothiazine: Another related compound with a sulfur atom in place of the oxygen atom in phenoxazine.

Uniqueness

2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine stands out due to its unique combination of chlorine atoms and a methyl group, which enhances its chemical reactivity and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

72403-94-2

Molekularformel

C13H7Cl4NO

Molekulargewicht

335.0 g/mol

IUPAC-Name

2,3,7,8-tetrachloro-10-methylphenoxazine

InChI

InChI=1S/C13H7Cl4NO/c1-18-10-2-6(14)8(16)4-12(10)19-13-5-9(17)7(15)3-11(13)18/h2-5H,1H3

InChI-Schlüssel

MXWNPCVBILVQOA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.